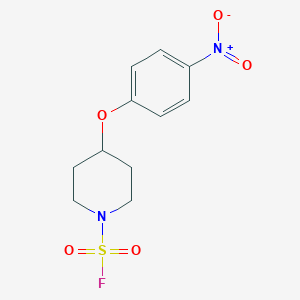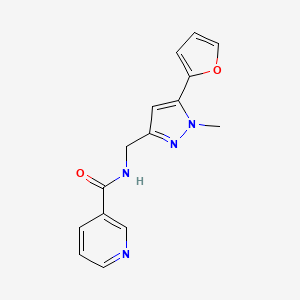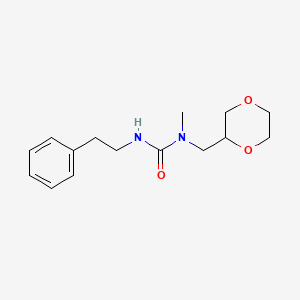
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile” is a chemical substance with the CAS Number: 439108-89-1 . It has a molecular weight of 347.05 and its IUPAC name is (2,4-dibromo-3-isopropyl-6-methylphenoxy)acetonitrile . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.科学的研究の応用
Environmental Degradation and Metabolites
Research on the degradation of brominated flame retardants, such as tetrabromobisphenol A (TBBPA) and its derivatives, reveals the environmental fate of these compounds. Studies have identified over 100 degradation products, including less brominated compounds and metabolites indicative of debromination and β-scission processes. These findings are crucial for understanding the environmental behaviors and potential ecological and health risks associated with these substances (Liu et al., 2018).
Toxicology and Environmental Concentrations
The occurrence and toxicological implications of 2,4,6-tribromophenol (TBP), a product of the degradation of brominated flame retardants, have been extensively reviewed. This compound, found ubiquitously in the environment, lacks comprehensive studies on its toxicokinetics and toxicodynamics. The need for further research on its environmental and health impacts is emphasized, especially considering new flame retardants that degrade into TBP (Koch & Sures, 2018).
Analytical Detection and Environmental Impact
A review on the photocatalytic degradation of organic compounds, including pollutants like phenols and acetonitrile, highlights the importance of understanding the surface reactivity and mechanistic aspects of TiO2 powders in the degradation process. This insight is vital for the development of effective methods to mitigate environmental contamination by these substances (Davit et al., 2004).
Removal Techniques in Wastewater
Innovations in treating wastewater contaminated by pesticides, including 2,4-D and other phenoxy herbicides, have been explored. Techniques such as biological processes and granular activated carbon are highlighted for their effectiveness in removing these compounds, thereby protecting water sources from pollution (Goodwin et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(2,4-dibromo-6-methyl-3-propan-2-ylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUQRNPLOOPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC#N)Br)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)
![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)



![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
